molecular formula C21H20ClNO4 B282204 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282204
M. Wt: 385.8 g/mol
InChI Key: RNDYQTIWNTVZNS-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. This molecule belongs to the class of pyrrolones and has been studied extensively for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins and thereby exhibits anti-inflammatory, analgesic, and antipyretic activities. The compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one are primarily related to its anti-inflammatory, analgesic, and antipyretic activities. The compound reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever. The compound also induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. The compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high yield of synthesis, high purity, and well-established mechanism of action. The compound has been extensively studied for its biological and pharmacological properties, and it has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. The limitations of using this compound in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential toxicity at high doses.

Future Directions

For the study of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one include the development of new analogs with improved pharmacological properties. The compound has been proposed as a lead compound for the development of new anticancer drugs, and future studies may focus on optimizing its anticancer activity. The compound may also be studied for its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the compound may be studied for its potential use in combination therapy with other anticancer drugs or anti-inflammatory agents.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-chlorobenzaldehyde, 4-methylbenzoyl chloride, and 2-hydroxypropylamine in the presence of a base catalyst. The reaction proceeds through a series of steps involving nucleophilic substitution, cyclization, and oxidation. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.

Scientific Research Applications

The scientific research application of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is primarily in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anticancer agent. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a lead compound for the development of new anticancer drugs.

properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

(4Z)-5-(2-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H20ClNO4/c1-12-7-9-14(10-8-12)19(25)17-18(15-5-3-4-6-16(15)22)23(11-13(2)24)21(27)20(17)26/h3-10,13,18,24-25H,11H2,1-2H3/b19-17-

InChI Key

RNDYQTIWNTVZNS-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3Cl)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3Cl)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3Cl)O

Origin of Product

United States

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